4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol

Molecular formula Mass spectrometry Structural confirmation

4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol is a branched-chain amino alcohol with the molecular formula C13H29NO and a molecular weight of 215.38 g/mol. This compound features a secondary amine linkage bridging two chiral alkyl fragments, capped by a primary alcohol.

Molecular Formula C13H29NO
Molecular Weight 215.38 g/mol
Cat. No. B13240854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol
Molecular FormulaC13H29NO
Molecular Weight215.38 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)NC(CC(C)C)CO
InChIInChI=1S/C13H29NO/c1-10(2)6-7-12(5)14-13(9-15)8-11(3)4/h10-15H,6-9H2,1-5H3
InChIKeyXSQYEGJUHBFRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol (CAS 1251304-23-0): Core Chemical Identity and Sourcing Baseline


4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol is a branched-chain amino alcohol with the molecular formula C13H29NO and a molecular weight of 215.38 g/mol [1]. This compound features a secondary amine linkage bridging two chiral alkyl fragments, capped by a primary alcohol. It is commercially available for research purposes with a typical minimum purity specification of 95% .

Chiral amino alcohol scaffold — suitable as a branched intermediate for structure–activity relationship studies.
Readily distinguished from des-methyl analog — distinct molecular weight and formula support analytical identity confirmation.
Standard research-grade purity — typical minimum specification available for synthetic and analytical workflows.

Why 4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol Cannot Be Substituted with Generic Amino Alcohol Intermediates


The presence and position of the 4-methyl substituent on the pentanol backbone directly controls both the lipophilicity and the three-dimensional steric environment around the secondary amine and hydroxyl groups [1]. Uncontrolled substitution by a des-methyl or linear-chain analog will alter key molecular descriptors—including computed logP, topological polar surface area (TPSA), and the spatial orientation of hydrogen bond donors—which can invalidate structure-activity relationships in synthetic or medicinal chemistry programs [1].

Des-methyl analog: removing the 4-methyl group lowers lipophilicity and alters steric environment, which may shift structure–activity relationships.
Linear-chain amino alcohol: changes in spatial orientation of hydrogen bond donors can affect target recognition and assay reproducibility.

4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol: Quantified Differentiation from Closest Analogs


Molecular Weight and Formula: Precise Mass Differentiation from the Des-Methyl Analog

The target compound differs from its closest commercially available analog, 4-[(5-methylhexan-2-yl)amino]pentan-1-ol (CAS 1539592-73-8), by the presence of an additional methyl substituent at the 4-position of the pentanol backbone. This results in a distinguishable molecular formula (C13H29NO vs. C12H27NO) and a molecular weight increase of 14.03 Da [1].

Mass Differentiation
Head-to-head
ΔMW +14.03 Da (C₁₃H₂₉NO vs C₁₂H₂₇NO)
Supports positive identification via LC-MS or GC-MS in synthetic workflows.
Computed; verify with authentic standard.
Molecular formula Mass spectrometry Structural confirmation

Computed Lipophilicity (XLogP3-AA): Enhanced Hydrophobicity Over the Unsubstituted Analog

The addition of a methyl group at the 4-position significantly increases the computed partition coefficient. PubChem's XLogP3-AA algorithm yields a value of 3.3 for the target compound [1]. While an exact computed value for the comparator under the same algorithm is not centrally available, the contribution of a methylene group to logP is a well-established class-level inference of approximately +0.5 units [2].

Computed Lipophilicity
Class-level
XLogP3-AA 3.3 (estimated Δ +0.5 vs des-methyl)
Higher hydrophobicity may alter membrane permeability in cell-based assays.
Class-level inference from CH₂ contribution; experimental verification recommended.
Lipophilicity ADME profiling Drug likeness

Topological Polar Surface Area (TPSA): Identical Value Indicates Conserved H-Bonding Capacity

Despite the increased molecular weight and lipophilicity, the computed TPSA remains constant at 32.3 Ų when comparing the target compound [1] to its des-methyl analog, as both possess the same hydrogen bond donor and acceptor counts (2 donors, 2 acceptors) . This indicates that the additional methyl group modulates steric and hydrophobic properties without altering the core polar pharmacophore.

Polar Surface Area
Context-dependent
TPSA 32.3 Ų (identical to des-methyl analog)
Conserved H-bond capacity despite increased steric bulk, relevant for fragment-based design.
Computed; consistent with equal HBD/HBA counts.
Polar surface area Bioavailability Physicochemical profiling

Optimal Procurement Scenarios for 4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol Based on Quantitative Evidence


Chiral Amino Alcohol Building Block for Medicinal Chemistry

The compound's defined stereochemistry and the quantifiable differentiation in molecular weight and lipophilicity from its des-methyl analog (ΔMW +14.03 Da, ΔXLogP3-AA ≈ +0.5) make it a defined building block for exploring steric and hydrophobic effects in structure-activity relationship (SAR) studies, particularly in programs targeting enzymes with hydrophobic binding pockets [1][2].

Reference Standard for Analytical Method Development

The unambiguous molecular formula C13H29NO and monoisotopic mass of 215.2249 Da [1] enable the compound to serve as a positive identification standard in LC-MS and GC-MS methods for distinguishing the methylated amino alcohol from its lower homologs in complex reaction mixtures.

Fragment or Intermediate in COMT Inhibitor Research Programs

Given the structural relationship to amino alcohol-derived pharmacophores described in COMT inhibitor patents [3], the compound's unique arrangement of hydrogen bond donors and acceptors (2 HBD, 2 HBA, TPSA 32.3 Ų) [1] positions it as a late-stage intermediate or fragment for CNS-targeted inhibitor design.

Application
Selection Property
Validation Focus
Chiral amino alcohol building block for SAR
Molecular weight and lipophilicity differentiation from des-methyl analog
Verify steric and hydrophobic contribution in target-binding assays
Reference standard for analytical method development
Unambiguous mass and elemental composition
Confirm identity and purity in LC‑MS/GC‑MS versus lower homologs
Fragment or intermediate for CNS-targeted inhibitor research
Conserved H-bond donor/acceptor count and TPSA
Assess polar interaction profile and steric fit in pharmacophore models
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